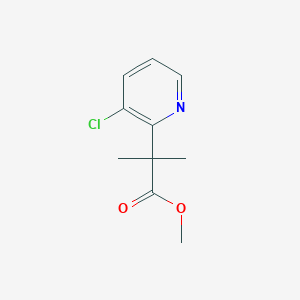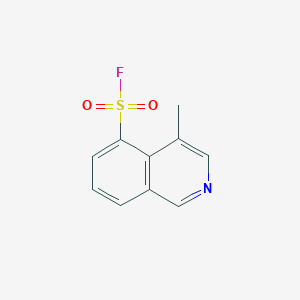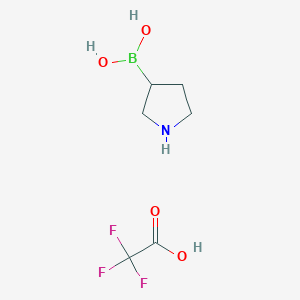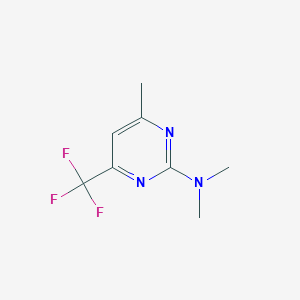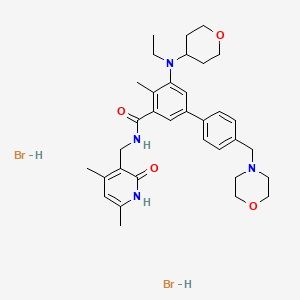![molecular formula C6H4BrN3O B12963621 7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12963621.png)
7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by the presence of a bromine atom at the 7th position and a carbonyl group at the 2nd position of the imidazo[4,5-b]pyridine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves the halogenation of imidazo[4,5-b]pyridin-2-one derivatives. One common method is the bromination of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one using bromine or N-bromosuccinimide (NBS) in acetic acid at elevated temperatures (90–95°C) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.
Oxidation: Oxidized forms of the compound, potentially introducing additional functional groups.
Reduction: Reduced forms, possibly altering the imidazo[4,5-b]pyridine ring system.
科学的研究の応用
7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine and carbonyl functional groups. These interactions can modulate biological pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
Imidazo[4,5-b]pyridine: The parent compound without the bromine substitution.
7-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: A similar compound with a chlorine atom instead of bromine.
7-Iodo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: A similar compound with an iodine atom instead of bromine.
Uniqueness
7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is unique due to its specific bromine substitution, which can influence its reactivity and biological activity compared to other halogenated derivatives.
特性
分子式 |
C6H4BrN3O |
|---|---|
分子量 |
214.02 g/mol |
IUPAC名 |
7-bromo-1,3-dihydroimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-2-8-5-4(3)9-6(11)10-5/h1-2H,(H2,8,9,10,11) |
InChIキー |
WATFIAUOQUIJGI-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C(=C1Br)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl (R)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B12963549.png)
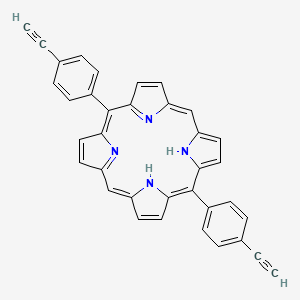
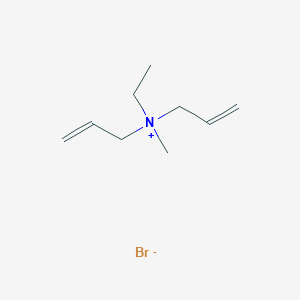
![4,7-Diphenylpyrrolo[1,2-a]quinoxaline](/img/structure/B12963577.png)
![2-Ethyl-6-iodobenzo[d]thiazole](/img/structure/B12963579.png)
